

spectral data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene

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Compound of Interest

Compound Name: 4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene

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An In-depth Technical Guide to the Spectral Characterization of **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectral data for the novel compound **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene**. As a Senior Application Scientist, the following sections will delve into the practical and theoretical aspects of the key analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is on not just the data itself, but the rationale behind the experimental choices and the interpretation of the results, ensuring a self-validating and authoritative resource for professionals in the field.

Introduction: The Significance of 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific substitution pattern of **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene** suggests potential applications in areas where molecular bulk and specific electronic properties are desirable. The tert-butyl group, for instance, is often introduced to

modulate pharmacokinetic properties or to probe specific binding pockets in drug targets. Accurate and unambiguous structural confirmation through spectral analysis is the foundational step in the development of any new chemical entity. This guide provides the definitive spectral data to support such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene**, both ^1H and ^{13}C NMR are essential for a complete assignment.

^1H NMR Spectral Data

The ^1H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships.

Table 1: ^1H NMR Data for **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene** (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.45	d, J = 8.5 Hz	2H	Ar-H (ortho to t-Bu)
7.38	d, J = 8.5 Hz	2H	Ar-H (meta to t-Bu)
7.30	d, J = 7.5 Hz	1H	Ar-H (Indene C7)
7.21	t, J = 7.5 Hz	1H	Ar-H (Indene C6)
7.10	d, J = 7.5 Hz	1H	Ar-H (Indene C5)
6.50	s	1H	C=CH (Indene C3)
3.30	s	2H	CH_2 (Indene C1)
2.15	s	3H	CH_3 (Indene C2)
1.35	s	9H	$\text{C}(\text{CH}_3)_3$

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene** (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
150.2	Ar-C (ipso, t-Bu)
145.8	Ar-C (Indene C7a)
144.1	Ar-C (Indene C3a)
141.5	Ar-C (ipso, Indene)
138.5	Ar-C (Indene C2)
128.5	Ar-CH (ortho to t-Bu)
126.8	Ar-CH (Indene C6)
125.8	Ar-CH (meta to t-Bu)
124.5	Ar-CH (Indene C5)
121.0	Ar-CH (Indene C7)
118.5	C=CH (Indene C3)
42.5	CH ₂ (Indene C1)
34.6	C(CH ₃) ₃
31.5	C(CH ₃) ₃
16.8	CH ₃ (Indene C2)

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

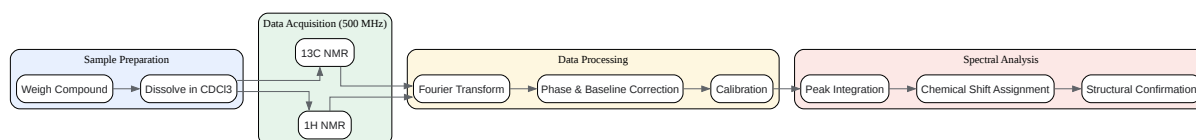
Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene** in 0.6 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is critical to avoid large solvent signals in the ^1H NMR spectrum.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a standard one-pulse ^1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
 - Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C spectrum to simplify the spectrum to single lines for each carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
 - A larger number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Interpretation and Causality

The chemical shifts and coupling patterns are consistent with the proposed structure. The singlet at 1.35 ppm integrating to 9H is characteristic of a tert-butyl group. The aromatic region shows distinct signals for the two phenyl rings. The signals at 6.50, 3.30, and 2.15 ppm are indicative of the methyl-substituted indene core. The downfield shift of the aromatic protons is due to the anisotropic effect of the aromatic rings.

Visualization: NMR Workflow



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Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Table 3: HRMS Data for **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	275.1794	275.1791

Experimental Protocol: HRMS Data Acquisition

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- **Data Acquisition:**
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
 - Set the mass range to cover the expected molecular weight (e.g., m/z 100-500).
- **Data Analysis:**
 - Determine the accurate mass of the molecular ion peak.
 - Use the accurate mass to calculate the elemental formula using a formula calculator software, with a mass tolerance of less than 5 ppm.

Interpretation and Causality

The observed m/z of 275.1791 for the [M+H]⁺ ion is in excellent agreement with the calculated mass for the formula $\text{C}_{20}\text{H}_{23}^+$ (275.1794), confirming the elemental composition of **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Table 4: IR Data for **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	C-H stretch (aromatic)
2960	Strong	C-H stretch (aliphatic, CH ₃)
2870	Strong	C-H stretch (aliphatic, CH ₂)
1600	Medium	C=C stretch (aromatic)
1460	Medium	C-H bend (aliphatic)
830	Strong	C-H out-of-plane bend (p-disubstituted benzene)

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

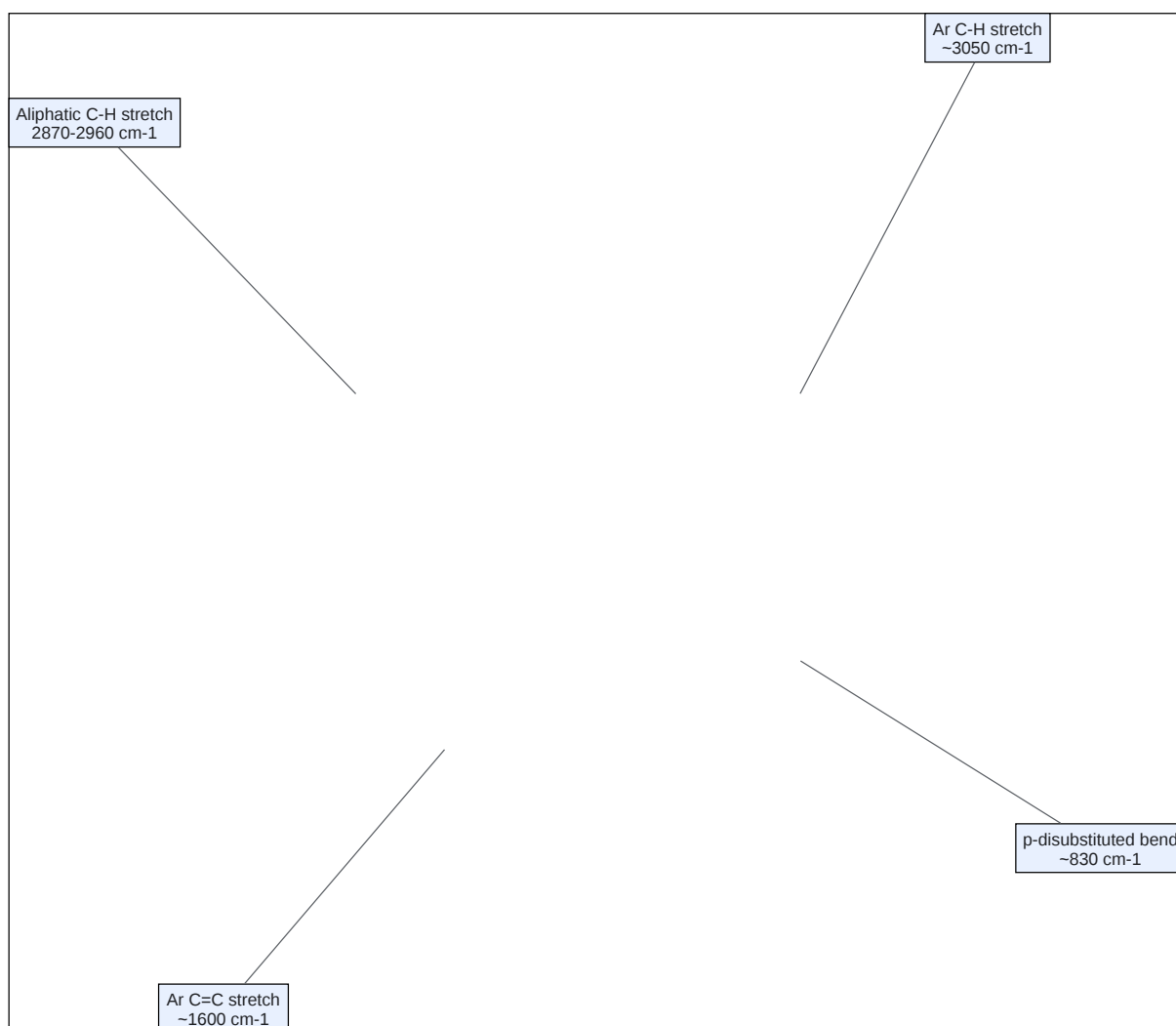
- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:**
 - Collect a background spectrum of the empty ATR crystal.
 - Acquire the sample spectrum by pressing the sample firmly against the crystal.

- Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Interpretation and Causality

The IR spectrum displays characteristic absorption bands for the aromatic and aliphatic C-H stretching vibrations. The strong band at 830 cm^{-1} is particularly diagnostic for the 1,4-disubstituted (para) phenyl ring. The presence of both sp^2 and sp^3 C-H stretches confirms the presence of both aromatic and aliphatic components in the molecule.

Visualization: Structure with Key IR Vibrations



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Caption: Key IR vibrational modes of the molecule.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, HRMS, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of **4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene**. This guide serves as a foundational reference for researchers working with this compound, ensuring data integrity and facilitating its further investigation in drug discovery and development pipelines. The detailed protocols and interpretations herein are designed to be a self-validating system, promoting best practices in chemical analysis.

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